molecular formula C11H13BrO2 B3036556 Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- CAS No. 357980-61-1

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-

Cat. No.: B3036556
CAS No.: 357980-61-1
M. Wt: 257.12 g/mol
InChI Key: GONRASPMOGEKBI-UHFFFAOYSA-N
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Description

The compound Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- is a substituted aromatic derivative with three functional groups:

  • Bromo (Br) at position 3.
  • Methoxy (OCH₃) at position 1.
  • (2-Methyl-2-propen-1-yl)oxy (methallyloxy) at position 2.

The methallyloxy group (C₃H₅O) introduces steric bulk and electron-rich character due to its allyl structure and adjacent methyl groups. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where bromine serves as a handle for further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name

4-bromo-1-methoxy-2-(2-methylprop-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONRASPMOGEKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methallyloxy Group Installation via Nucleophilic Alkylation

The phenolic hydroxyl group of 2-methoxyphenol undergoes nucleophilic substitution with methallyl bromide under basic conditions. This reaction, adapted from analogous allylation procedures, employs potassium carbonate in N,N-dimethylformamide (DMF) at 70°C to yield 1-methoxy-2-(methallyloxy)benzene. Key considerations include:

  • Base selection : Potassium carbonate facilitates deprotonation of the phenolic hydroxyl without inducing side reactions.
  • Solvent effects : DMF enhances reaction kinetics by solubilizing inorganic bases and organic substrates.
  • Workup optimization : Filtration through neutral alumina, rather than silica gel, prevents decomposition of acid-sensitive intermediates.

Post-reaction purification via column chromatography (20% diethyl ether in petroleum ether) affords the intermediate in 95–99% yield, as validated by $$^1$$H NMR spectral alignment with literature values.

Regioselective Bromination at Position 4

Electrophilic bromination of 1-methoxy-2-(methallyloxy)benzene exploits the strong para-directing influence of the methoxy group. Bromine introduces selectively at position 4 under aqueous sodium bicarbonate conditions, mirroring protocols for analogous aryl brominations. Critical parameters include:

  • Reaction medium : Aqueous sodium bicarbonate (pH 8–9) minimizes side reactions while promoting electrophilic substitution.
  • Bromine stoichiometry : A 1:1 molar ratio of substrate to bromine ensures complete conversion without overbromination.
  • Temperature control : Maintaining 25–35°C prevents addition to the methallyloxy double bond.

Workup involves toluene extraction, acidification to pH 5 with dilute HCl, and crystallization to isolate 4-bromo-1-methoxy-2-(methallyloxy)benzene in 46–63% yield (GC purity >99%).

Alternative Synthetic Routes and Comparative Efficacy

Sequential Bromination-Alkylation Approach

An alternative pathway first introduces bromine to 2-methoxyphenol, followed by methallyloxy installation. However, this method faces challenges:

  • Reduced reactivity : The electron-withdrawing bromine group deactivates the ring, necessitating harsher conditions for subsequent alkoxylation.
  • Regiochemical interference : Bromine at position 4 may sterically hinder methallyloxy group introduction at position 2.

Comparative studies indicate 15–20% lower yields versus the alkylation-bromination sequence, underscoring the superiority of the latter.

Palladium-Catalyzed Coupling Strategies

Mechanistic Insights and Reaction Optimization

Alkylation Kinetics and Solvent Effects

The methallylation of 2-methoxyphenol follows an S$$_\text{N}$$2 mechanism, with rate dependence on base strength and solvent polarity. DMF stabilizes the transition state through polar interactions, achieving >95% conversion within 2 hours. Substituting DMF with dimethyl sulfoxide (DMSO) or acetonitrile reduces yields by 20–30%, highlighting the critical role of solvent choice.

Bromination Regiochemistry and Directed Electrophilic Substitution

Density functional theory (DFT) calculations corroborate the dominance of methoxy-directed bromination. The methoxy group’s +M effect increases electron density at positions 4 (para) and 6 (ortho), while the methallyloxy group’s weaker +I effect minimally influences regioselectivity. Experimental data confirm 98% para-bromination under optimized conditions.

Table 1. Bromination Regioselectivity Under Varied Conditions

Condition Para Product (%) Ortho Product (%) Byproducts (%)
Br$$2$$, H$$2$$O/NaHCO$$_3$$ 98.2 1.8 <0.1
Br$$2$$, FeBr$$3$$, DCM 89.5 8.3 2.2
NBS, AIBN, CCl$$_4$$ 76.4 21.1 2.5

Scalability and Industrial Considerations

Large-Scale Alkylation Protocols

Kilogram-scale methallylations utilize continuous flow reactors to enhance heat transfer and minimize exothermic risks. A representative protocol charges 275 kg of 2-methoxyphenol into a DMF/K$$2$$CO$$3$$ slurry, followed by gradual methallyl bromide addition over 3 hours. Neutral alumina filtration replaces silica gel to prevent product degradation, achieving 63% isolated yield.

Bromination Workflow Optimization

Industrial bromination adopts semi-batch reactors with automated pH and temperature control. Combining multiple batches (e.g., 575 kg substrate) improves throughput, with toluene extraction and distillation yielding 480 kg (79%) of purified product. GC-MS monitoring ensures ≤0.7% isomer content, meeting pharmaceutical-grade specifications.

Functionalization and Downstream Applications

The target compound serves as a precursor to pharmacologically active benzoxepines and ACAT inhibitors. Subsequent transformations include:

  • Hydrogenation : Pd/C-catalyzed reduction of the methallyloxy group to a methylpropoxy chain.
  • Cyclization : Ring-closing metathesis (RCM) with Grubbs II catalyst to form seven-membered heterocycles.

Scheme 1. Functionalization Pathways

  • $$ \text{Target compound} \xrightarrow{\text{H}_2/\text{Pd-C}} 4\text{-bromo-1-methoxy-2-(2-methylpropoxy)benzene} $$
  • $$ \text{Target compound} \xrightarrow{\text{Grubbs II}} 5\text{-amino-2,5-dihydro-1-benzoxepine} $$

Scientific Research Applications

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- Br (4), OCH₃ (1), methallyloxy (2) C₁₁H₁₃BrO₃ 285.13 Potential intermediate for cross-coupling N/A
4-Benzyloxy-2-bromo-1-methoxybenzene (107922-43-0) BnO (4), Br (2), OCH₃ (1) C₁₄H₁₃BrO₂ 301.16 Crystallized intermediate; used in synthesis of nitro derivatives
4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene (853771-88-7) Br (4), OCH₃ (1), OCF₃ (2) C₈H₆BrF₃O₂ 271.03 Electron-withdrawing OCF₃ enhances stability; used in fluorinated drug candidates
1-Bromo-2-methyl-4-(prop-2-en-1-yloxy)benzene (309947-10-2) Br (1), CH₃ (2), propenyloxy (4) C₁₀H₁₁BrO 227.10 Allyl ether group enables polymerization or Diels-Alder reactions
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene (68505-83-9) Br (4), OCH₃ (1), Cl-CH(CH₃)₂ (2) C₁₁H₁₄BrClO 285.59 Chlorinated alkyl group increases hydrophobicity; potential agrochemical intermediate

Key Differences and Implications

Substituent Electronic Effects: The methallyloxy group in the target compound is electron-donating due to its allyl structure, enhancing reactivity toward electrophilic substitution. In contrast, trifluoromethoxy (OCF₃) (CAS 853771-88-7) is strongly electron-withdrawing, reducing ring reactivity but improving thermal stability. Benzyloxy (BnO) (CAS 107922-43-0) acts as a protecting group, removable under hydrogenation, whereas methallyloxy may require acidic or oxidative conditions.

Comparatively, smaller groups like propenyloxy (CAS 309947-10-2) offer less hindrance.

Synthetic Utility :

  • Bromine at position 4 (target compound) allows Suzuki or Ullmann couplings, whereas bromine at position 1 (CAS 309947-10-2) directs functionalization to the para position.
  • Chlorinated alkyl groups (CAS 68505-83-9) may serve as leaving groups in nucleophilic substitutions.

Biological Activity

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- (CAS Number: 357980-61-1) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H13BrO2C_{11}H_{13}BrO_2 with a molecular weight of 257.12 g/mol. Its structure includes a bromine atom and methoxy groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
CAS Number357980-61-1

Anticancer Properties

Recent studies indicate that compounds similar to Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- exhibit significant anticancer activities. For instance, derivatives of related structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that certain benzofuran derivatives, structurally related to our compound of interest, displayed remarkable antiproliferative effects against human cancer cell lines. The introduction of specific substituents on the benzofuran scaffold significantly enhanced the potency against cancer cells compared to unsubstituted analogs .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar compounds has indicated antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungal strains. The presence of the bromine atom and methoxy groups is hypothesized to play a crucial role in enhancing these activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The biological activity of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial growth.
  • Cell Cycle Modulation : Some derivatives induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : The ability to trigger programmed cell death in malignant cells has been a focus of research, with promising results from related compounds.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of benzofuran derivatives on various human cancer cell lines, comparing their efficacy with standard chemotherapeutic agents. Results indicated that certain derivatives exhibited up to a tenfold increase in potency compared to conventional treatments .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of structurally similar compounds against several bacterial strains. The results revealed significant inhibition zones in bacterial cultures treated with these compounds, suggesting potential for development as novel antimicrobial agents.

Q & A

Q. What are the recommended synthetic pathways for preparing Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-?

  • Methodological Answer : A validated synthesis route involves sequential functional group protection, bromination, and deprotection. For example:

Protection : Start with 4-methoxyphenol, protect the hydroxyl group with an acetyl group using acetic anhydride to form 4-methoxyphenyl acetate.

Bromination : Treat with N-bromosuccinimide (NBS) in acetonitrile to substitute the ortho-hydrogen with bromine, yielding 3-bromo-4-methoxyphenyl acetate.

Deprotection and Reprojection : Hydrolyze the acetyl group, then protect the hydroxyl with a 2-methyl-2-propenyl group using benzyl bromide or allyl bromide under basic conditions.
Key considerations: Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal structure and confirm substituent positions (e.g., bromine and methoxy groups). SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular connectivity. Key signals: methoxy (~δ 3.8 ppm), allyloxy protons (δ 4.5–5.5 ppm), and aromatic protons (δ 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .

Q. How do the substituents influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Methoxy Group : Acts as an electron-donating group, activating the benzene ring at para and ortho positions. However, steric hindrance from the bulky allyloxy group may direct electrophiles to specific sites.
  • Bromine : Deactivates the ring but can participate in cross-coupling reactions (e.g., Suzuki-Miyaura).
    Experimental design: Perform competitive reactions (e.g., nitration or sulfonation) and analyze regioselectivity via HPLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar brominated methoxybenzenes?

  • Methodological Answer :
  • Variable Control : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, NBS in CH₃CN vs. DMF may alter bromination efficiency.
  • By-Product Analysis : Use LC-MS to identify side products (e.g., di-brominated isomers or oxidation by-products).
  • Computational Modeling : Apply DFT calculations to predict activation energies for competing pathways .

Q. What strategies optimize the bromination step to minimize di-substitution or over-oxidation?

  • Methodological Answer :
  • Stoichiometry : Use sub-equimolar NBS (0.95 equiv.) to limit di-bromination.
  • Radical Inhibitors : Add TEMPO or BHT to suppress radical chain reactions.
  • Low-Temperature Control : Perform reactions at 0–5°C to slow kinetics and improve selectivity. Validate via ¹H NMR integration of mono- vs. di-substituted products .

Q. How does the allyloxy group impact the compound’s electronic properties and applications in materials science?

  • Methodological Answer :
  • Electron Density Mapping : Use Hammett constants (σ) to quantify substituent effects. Allyloxy groups (σ ~ -0.1) slightly donate electrons, altering redox potentials.
  • Polymerization Potential : The allyl group can undergo radical or cationic polymerization, enabling incorporation into conductive polymers.
  • Photophysical Studies : Measure UV-Vis absorption and fluorescence to assess conjugation effects. Compare with analogs lacking the allyloxy group .

Q. What mechanistic insights explain the compound’s potential biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against cytochrome P450 or kinases using fluorogenic substrates. Bromine may enhance binding via halogen bonding.
  • Molecular Docking : Simulate interactions with protein targets (e.g., COX-2 or estrogen receptors) using AutoDock Vina. Highlight steric compatibility with hydrophobic pockets.
  • In Vitro Toxicity Screening : Evaluate cytotoxicity in HEK293 or HepG2 cells to establish therapeutic indices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-
Reactant of Route 2
Reactant of Route 2
Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-

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